molecular formula C16H32N2O2 B2920163 N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine CAS No. 1010909-81-5

N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine

Cat. No.: B2920163
CAS No.: 1010909-81-5
M. Wt: 284.444
InChI Key: UOOZLKLXLNLCQJ-UHFFFAOYSA-N
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Description

N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is a diaminoethane derivative featuring two 2,2-dimethyltetrahydro-2H-pyran-4-yl substituents. These substituents introduce steric bulk and conformational rigidity due to the fused tetrahydropyran rings.

Properties

IUPAC Name

N,N'-bis(2,2-dimethyloxan-4-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-15(2)11-13(5-9-19-15)17-7-8-18-14-6-10-20-16(3,4)12-14/h13-14,17-18H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOZLKLXLNLCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NCCNC2CCOC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2,2-dimethyltetrahydro-2H-pyran-4-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Their Implications

The ethylenediamine backbone is versatile, allowing diverse substituents to modulate properties:

Compound Name Substituents Key Properties/Applications References
N1,N2-bis(pyridin-4-ylmethyl)ethane-1,2-diamine (enmepy) Pyridylmethyl Ligand in hybrid ultramicroporous materials (HUMs) for gas separation (e.g., [Zn(enmepy)(SiF6)]n) .
N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine 4-Chlorobenzylidene (Schiff base) Anticorrosion agent for carbon steel in acidic media; high adsorption efficiency .
N1,N2-bis(4-(dimethylamino)benzylidene)ethane-1,2-diamine 4-(Dimethylamino)benzylidene Corrosion inhibition via electron-donating dimethylamino groups; confirmed by FTIR and mass spectrometry .
N1,N2-bis(4-bromo-2,6-dimethylphenyl)ethane-1,2-diamine Bromo-dimethylphenyl Precursor for olefin metathesis catalysts; synthesized via Pd-catalyzed cross-coupling .
Target Compound: N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine 2,2-Dimethyltetrahydropyran Predicted high steric hindrance and solubility in organic solvents; potential applications in asymmetric catalysis or supramolecular assemblies. N/A

Physicochemical Properties

  • Electronic Effects: Electron-donating groups (e.g., dimethylamino in ) enhance corrosion inhibition, while electron-withdrawing groups (e.g., chloro in ) improve adsorption on metal surfaces. The tetrahydropyran group is moderately electron-donating due to its ether oxygen.
  • Solubility: Pyran rings may enhance solubility in non-polar solvents compared to polar pyridyl or charged dimethylamino groups.

Biological Activity

N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name, and its molecular formula is C16H34N2O2C_{16}H_{34}N_2O_2. The structure consists of two 2,2-dimethyltetrahydro-2H-pyran-4-yl groups attached to an ethane-1,2-diamine backbone.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that play a role in metabolic pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and have implications in cancer therapy .
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can help mitigate oxidative stress in cells. This property is essential for preventing cellular damage and has potential applications in neuroprotection .
  • Neuroprotective Effects : Research indicates that compounds with similar structures may have neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its inhibitory effects on CDKs, this compound could be explored as a candidate for cancer therapy.
  • Neurodegenerative Diseases : Its antioxidant and neuroprotective properties suggest a role in treating conditions like Alzheimer's disease or Parkinson's disease.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
1N-(4-methoxyphenyl)ethylamineDemonstrated significant inhibition of CDK activity in vitro .
22,2-Dimethyltetrahydro-2H-pyran derivativesShowed neuroprotective effects in animal models of oxidative stress .
3Related diaminesExhibited enhanced antioxidant activity compared to standard antioxidants .

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